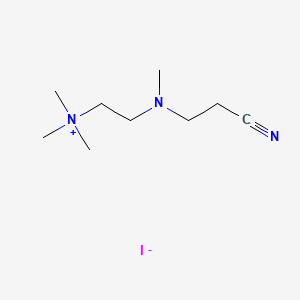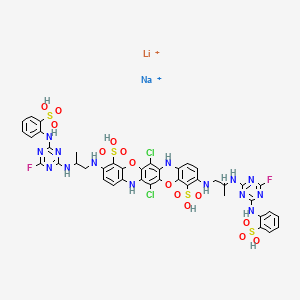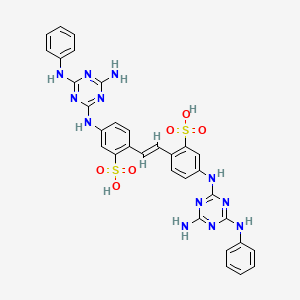
O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride: is a chemical compound with a complex structure, often used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride typically involves the reaction of 2-methylpiperidine with propyl thiobenzoate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The product is then purified and converted into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylpiperidino)propyl benzoate hydrochloride
- 3-(2-Methylpiperidino)propyl 3,4-dichlorobenzoate
- 1-Phenyl-3-(1-piperidinyl)propyl benzoate hydrochloride
Uniqueness
O-3-(2-Methylpiperidino)propyl thiobenzoate hydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications sets it apart from similar compounds.
Properties
| 5435-04-1 | |
Molecular Formula |
C16H24ClNOS |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
O-[3-(2-methylpiperidin-1-yl)propyl] benzenecarbothioate;hydrochloride |
InChI |
InChI=1S/C16H23NOS.ClH/c1-14-8-5-6-11-17(14)12-7-13-18-16(19)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H |
InChI Key |
GKQYENPIIUQGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=S)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)







